molecular formula C20H30N2O8 B2686012 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate CAS No. 1396810-94-8

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate

Cat. No.: B2686012
CAS No.: 1396810-94-8
M. Wt: 426.466
InChI Key: SJQPRZGLHZUXNE-UHFFFAOYSA-N
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Description

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate is a chemically sophisticated small molecule of significant interest in pharmacological research for the study of G protein-coupled receptors (GPCRs). Its core structure, featuring a piperidine ring substituted with a benzyloxy methyl group, is a hallmark of compounds designed to interact with aminergic GPCRs. Research indicates that this structural motif is commonly found in ligands for receptors such as the histamine H3 and H4 receptors . The compound is therefore a valuable tool for probing the signaling mechanisms, allosteric modulation, and functional selectivity of these receptor subtypes. The oxalate salt form enhances the compound's stability and solubility, making it suitable for in vitro assay systems. By serving as a potential agonist or antagonist, this molecule enables researchers to dissect the complex role of histaminergic pathways in immune response , inflammation , and neurological functions , providing critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-methylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.C2H2O4/c1-19-18(21)11-20-6-4-14(5-7-20)12-24-13-15-8-16(22-2)10-17(9-15)23-3;3-1(4)2(5)6/h8-10,14H,4-7,11-13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQPRZGLHZUXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate is a complex organic compound that belongs to the piperidine class of derivatives. Its structure features a piperidine ring, an acetamide group, and a 3,5-dimethoxybenzyl moiety, which contribute to its potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate is C23H34N2O9C_{23}H_{34}N_2O_9, with a molecular weight of 482.5 g/mol. The compound is characterized by its piperidine backbone, which is commonly found in many biologically active molecules.

PropertyValue
Molecular FormulaC23H34N2O9C_{23}H_{34}N_2O_9
Molecular Weight482.5 g/mol
Structural FeaturesPiperidine ring, Acetamide group, 3,5-Dimethoxybenzyl moiety

Pharmacological Effects

Research indicates that compounds similar to 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate exhibit various pharmacological activities:

  • Neurotransmitter Modulation : Many piperidine derivatives are known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of methoxy groups in the benzyl moiety may enhance antioxidant properties, providing cellular protection against oxidative stress.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as receptors or enzymes relevant to its therapeutic applications. For example:

  • Receptor Interaction : The piperidine structure may facilitate binding to various receptors (e.g., dopamine or serotonin receptors), influencing neurotransmission.
  • Enzymatic Inhibition : The acetamide group might interact with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Study on Neurotransmitter Systems :
    • A study demonstrated that piperidine derivatives could modulate dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders.
  • Anti-inflammatory Research :
    • Research indicated that certain piperidine-based compounds could significantly reduce levels of TNF-α and IL-6 in inflammatory models . This points towards the potential use of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate as an anti-inflammatory agent.
  • Oxalate Nephropathy Context :
    • In the context of oxalate nephropathy, similar compounds have been shown to influence calcium oxalate crystallization processes, which could be relevant for understanding the therapeutic potential of this compound in renal health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include derivatives with variations in the aromatic substituent, piperidine modifications, or acetamide side chains. Below is a detailed comparison based on structural features, synthesis protocols, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Synthesis Protocol Solubility (Oxalate Salt) Potential Biological Activity
Target Compound 3,5-Dimethoxybenzyloxy-methyl group Likely via reductive amination Moderate (polar salt) CNS modulation, kinase inhibition
N-(2-Chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate 2-Chlorobenzyl vs. N-methylacetamide Similar to target compound, with chlorinated benzyl substitution Lower (higher lipophilicity) Antipsychotic or analgesic candidate
1,3,4-Oxadiazole-derived dipeptidomimetics Oxadiazole core vs. piperidine-acetamide Cyclocondensation of thiosemicarbazides Variable (neutral form) Protease inhibition, antimicrobial

Key Findings :

Substitution with a 2-chlorobenzyl group (as in the analog from ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Piperidine Modifications :

  • Piperidine derivatives with 4-position substituents (e.g., methoxy or methyl groups) exhibit distinct conformational preferences. The target compound’s flexible oxy-methyl linker may allow better adaptation to target binding pockets compared to rigid analogs like 1,2,4-triazole derivatives .

Acetamide Side Chain :

  • The N-methylacetamide group in the target compound balances hydrogen-bonding capacity and metabolic stability. In contrast, neutral amides (e.g., N-butyramide analogs) show reduced solubility and faster clearance in preclinical models .

Synthetic Efficiency :

  • The target compound’s synthesis likely employs N-methylpiperidine as a base to minimize racemization, a method validated for analogous peptide-like systems . By comparison, oxadiazole-based analogs require multistep cyclization, reducing scalability .

Q & A

Q. Key Optimization Parameters :

  • Temperature Control : Critical during amide coupling to prevent racemization or degradation.
  • Purification : Sequential use of recrystallization (ethanol/water) and reverse-phase HPLC to achieve >95% purity .

Basic: Which analytical methods are most reliable for structural confirmation and purity assessment?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify backbone connectivity and substituent positions (e.g., dimethoxybenzyl protons at δ 6.3–6.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 489.5) .
  • Purity Assessment :
    • HPLC : C18 columns with UV detection (λ = 254 nm); retention time consistency across batches .
    • Thermogravimetric Analysis (TGA) : To assess oxalate salt stability and residual solvent content .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:
Given the lack of direct mechanistic data, employ:

Target Prediction :

  • Molecular Docking : Screen against receptors with structural homology to piperidine-amide targets (e.g., sigma-1 or neurotransmitter receptors) .
  • Kinase Profiling : Use kinase inhibition assays to identify potential enzyme targets .

Functional Assays :

  • Calcium Flux Assays : Test modulation of ion channels in neuronal cell lines (e.g., SH-SY5Y) .
  • Inflammatory Markers : Measure cytokine suppression in LPS-stimulated macrophages to evaluate anti-inflammatory potential .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility) across studies?

Answer:
Contradictions often arise from experimental variability. Mitigate by:

Standardized Protocols :

  • Solubility Testing : Use USP phosphate buffers (pH 2.0, 6.8, 7.4) at 25°C under inert atmosphere .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Cross-Validation :

  • Compare data from orthogonal methods (e.g., NMR vs. X-ray crystallography for solid-state structure) .

Advanced: What strategies are effective for probing structure-activity relationships (SAR) of this compound?

Answer:

Analog Synthesis :

  • Substituent Variation : Modify dimethoxybenzyl groups (e.g., replace methoxy with halogens) to assess electronic effects .
  • Piperidine Ring Alterations : Introduce methyl or cyclohexyl groups to study steric impacts .

Biological Testing :

  • Dose-Response Curves : Measure IC50_{50} values in target-specific assays (e.g., receptor binding) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites and their contributions to efficacy .

Advanced: How to address challenges in scaling up synthesis while maintaining reproducibility?

Answer:

Process Optimization :

  • Flow Chemistry : Implement continuous flow reactors for amide coupling to improve heat/mass transfer .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Quality Control :

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., solvent ratio, catalyst loading) .

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